1,3,3-Trimethyl-6-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)-6-azabicyclo[3.2.1]octane
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Description
1,3,3-Trimethyl-6-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)-6-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H21F3N2O4S and its molecular weight is 406.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1,3,3-Trimethyl-6-(2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)-6-azabicyclo[32It’s known that this compound is often used in organic synthesis .
Mode of Action
The compound, also known as TBATs, is an ionic liquid that is commonly used in organic synthesis . It can act as a phase transfer catalyst, facilitating organic reactions in different organic phases, such as nucleophilic reactions, oxidation reactions, and reduction reactions .
Biochemical Pathways
Its role as a phase transfer catalyst suggests that it could be involved in various biochemical pathways where these types of reactions (nucleophilic, oxidation, reduction) occur .
Pharmacokinetics
As an ionic liquid, it has good solubility in common organic solvents, including ethanol, acetonitrile, and dimethylformamide . This suggests that it could potentially have good bioavailability.
Result of Action
Its role in facilitating various organic reactions suggests that it could potentially influence a wide range of molecular and cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable under common experimental conditions and can be stored for a long time without decomposition . It should be stored in a dry, well-ventilated place, away from heat sources and direct sunlight . It may cause irritation upon contact with skin, and protective equipment should be worn when handling it .
Properties
IUPAC Name |
1,3,3-trimethyl-6-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]-6-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O4S/c1-15(2)7-11-8-16(3,9-15)10-21(11)13-5-4-12(6-14(13)22(23)24)27(25,26)17(18,19)20/h4-6,11H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLJQADSOHAXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C3=C(C=C(C=C3)S(=O)(=O)C(F)(F)F)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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